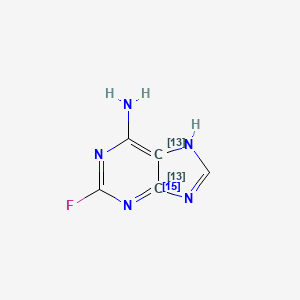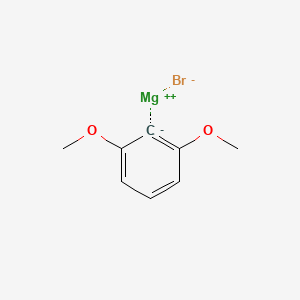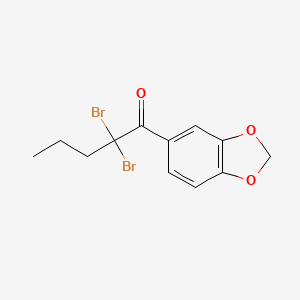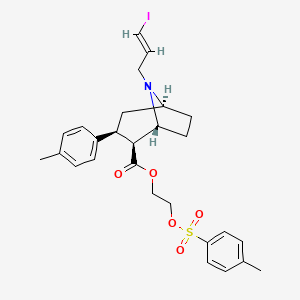
Tosylethyl-PE2I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosylethyl-PE2I is a compound synthesized from Ecgonidine Methyl Ester, which is a metabolite of Cocaine. It is known for its applications in scientific research, particularly in the field of positron emission tomography (PET) imaging. The compound is characterized by its stability and hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tosylethyl-PE2I is synthesized through a multi-step process. The initial stage involves the reaction of C18H22INO2 with tetra(n-butyl)ammonium hydroxide in water and toluene at room temperature for approximately 10 minutes. This is followed by the reaction with 1,2-bis-tosyloxyethane in acetonitrile at room temperature for 2 hours .
Industrial Production Methods: The industrial production of this compound involves a fully automated and GMP-compliant production procedure using a commercially available radiosynthesis module, such as the GE TRACERLab FX2 N. This method ensures a high radiochemical yield and the production of a sterile and pyrogen-free product .
Chemical Reactions Analysis
Types of Reactions: Tosylethyl-PE2I undergoes various chemical reactions, including nucleophilic substitution. The radiolabeling is performed in a single-step nucleophilic substitution reaction using the this compound precursor compound .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include potassium cryptand [18F]fluoride complex ([18F]KF/K 2.2.2) dissolved in dimethyl sulfoxide .
Major Products Formed: The major product formed from the reactions involving this compound is [18F]FE-PE2I, which is used as a radiotracer for in vivo PET imaging of the dopamine transporter .
Scientific Research Applications
Tosylethyl-PE2I is primarily used in the field of PET imaging. It serves as a precursor for the synthesis of [18F]FE-PE2I, a radiotracer that has shown promising properties for in vivo PET imaging of the dopamine transporter. This application is particularly valuable in the study of neurodegenerative disorders such as Parkinson’s disease .
Mechanism of Action
The mechanism of action of Tosylethyl-PE2I involves its role as a precursor in the synthesis of [18F]FE-PE2I. The dopamine transporter is a plasma membrane protein expressed exclusively on presynaptic dopaminergic neurons in the central nervous system. It is responsible for regulating the synaptic concentration of dopamine by transporting it out of the synaptic cleft into the neurons .
Comparison with Similar Compounds
Similar Compounds:
- [18F]FE-PE2I
- Desmethyl-PE2I
- [123I]FP-CIT (DaTSCAN)
Uniqueness: Tosylethyl-PE2I is unique due to its specific application as a precursor in the synthesis of [18F]FE-PE2I, which has high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. This makes it a valuable tool for PET imaging in the study of neurodegenerative disorders .
Properties
Molecular Formula |
C27H32INO5S |
|---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C27H32INO5S/c1-19-4-8-21(9-5-19)24-18-22-10-13-25(29(22)15-3-14-28)26(24)27(30)33-16-17-34-35(31,32)23-11-6-20(2)7-12-23/h3-9,11-12,14,22,24-26H,10,13,15-18H2,1-2H3/b14-3+/t22-,24+,25+,26-/m0/s1 |
InChI Key |
SQGRXYKIZHYFAS-NAXSYGQJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3C/C=C/I |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3CC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


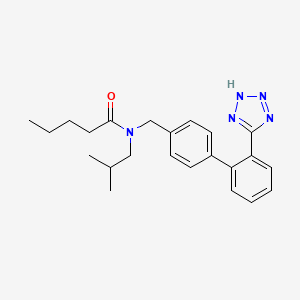
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
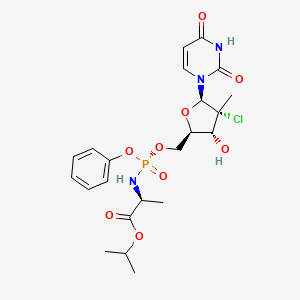
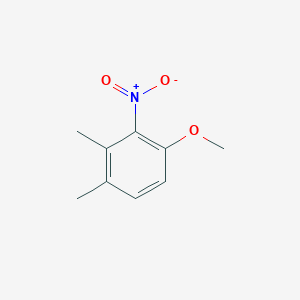

![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
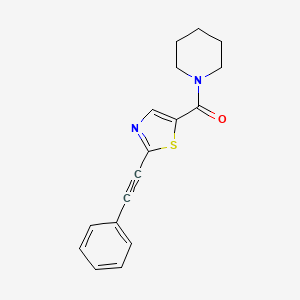
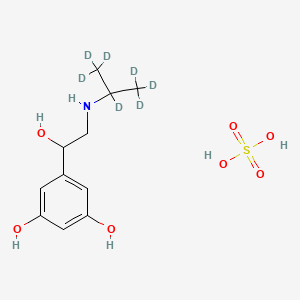
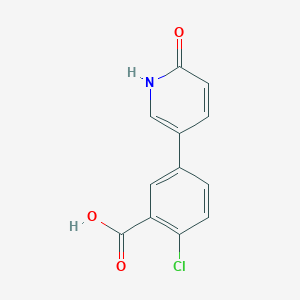
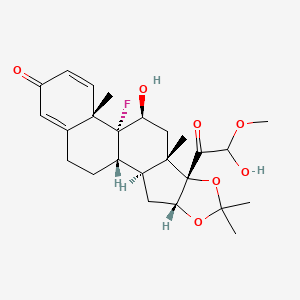
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
